N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-13-5-3-2-4-11(13)6-8-16-15(19)12-10-21-9-7-14(18)17-12/h2-5,12H,6-10H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCXVYMUKRGUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate electrophile. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, and the carboxamide group is typically formed via an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with 25X-NBOMe Series (Phenethylamine Derivatives)
The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenethylamine backbone substituted with halogenated dimethoxyphenyl groups and an N-(2-methoxyphenyl)methyl moiety. While these compounds exhibit potent agonism at serotonin 2A (5-HT2A) receptors, leading to hallucinogenic effects, N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide diverges structurally in two key aspects:
- Core Scaffold : The thiazepane ring replaces the phenethylamine backbone, likely altering receptor-binding kinetics.
Table 1: Key Structural Differences
| Feature | Target Compound | 25X-NBOMe Series |
|---|---|---|
| Core Structure | 1,4-Thiazepane | Phenethylamine |
| N-Substituent | 2-Methoxyphenethyl | N-(2-Methoxyphenyl)methyl |
| Aromatic Substitution | Single methoxy group | 2,5-Dimethoxy + halogen (I, Br, Cl) |
| Pharmacological Activity | Undetermined (hypothetical) | 5-HT2A agonism (hallucinogenic) |
Comparison with Dihydropyridine Carboxamide Derivatives (AZ331 and AZ257)
The dihydropyridine derivatives AZ331 and AZ257 () feature a 1,4-dihydropyridine core with carboxamide and thioether substituents. Unlike the target compound, these analogs include:
- Heterocyclic Diversity : A dihydropyridine ring versus the thiazepane system.
- Functional Groups: Additional substituents such as cyano, furyl, and bromophenyl groups, which enhance π-π stacking and hydrophobic interactions.
Table 2: Substituent Analysis
| Compound | Core Structure | Key Substituents | Potential Target |
|---|---|---|---|
| Target Compound | 1,4-Thiazepane | 5-oxo, 2-methoxyphenethyl carboxamide | Enzymes/CNS receptors |
| AZ331 | 1,4-Dihydropyridine | 5-cyano, 4-(2-furyl), thioether with 4-methoxyphenyl | Calcium channels |
| AZ257 | 1,4-Dihydropyridine | 5-cyano, 4-(2-furyl), thioether with 4-bromophenyl | Calcium channels |
Metabolic and Toxicity Considerations
- NBOMe Series: Known for high toxicity due to excessive 5-HT2A activation, leading to seizures, hyperthermia, and fatalities. The thiazepane analog’s reduced lipophilicity may lower CNS toxicity but requires empirical validation .
- Dihydropyridines: AZ331 and AZ257 are designed for cardiovascular applications (e.g., calcium channel blockade), with toxicity profiles linked to off-target ion channel effects.
Biological Activity
Overview
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound belonging to the thiazepane class, characterized by its unique thiazepane ring structure containing both nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group, a phenyl ring, and a carboxamide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific enzymes and receptors, which may lead to therapeutic effects against various diseases. The exact mechanism is still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as those related to inflammation or cancer progression.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that thiazepane derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition : Studies have shown that similar thiazepane compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have demonstrated antifungal properties, making them potential candidates for treating fungal infections.
Anticancer Potential
This compound has been studied for its anticancer properties:
- Cell Line Studies : Preliminary studies on cancer cell lines suggest that this compound may induce apoptosis (programmed cell death) in certain cancer types.
- Mechanistic Insights : The compound may disrupt cellular processes critical for cancer cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of thiazepane derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines demonstrated that the compound reduced cell viability by 65% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting with functionalization of the 2-methoxyphenethylamine moiety, followed by cyclization to form the 1,4-thiazepane ring. Key steps include:
- Amide bond formation : Coupling 2-(2-methoxyphenyl)ethylamine with activated 5-oxo-1,4-thiazepane-3-carboxylic acid derivatives using reagents like EDCI/HOBt .
- Cyclization : Thiourea intermediates may undergo ring closure under basic conditions (e.g., NaOH/EtOH) to form the thiazepane core .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) is commonly used.
Characterization : - NMR (¹H/¹³C): Confirm regiochemistry of the thiazepane ring and methoxyphenyl substitution .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can researchers optimize synthetic yields of the thiazepane ring while minimizing side reactions?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce hydrolysis .
- Temperature control : Cyclization at 60–80°C balances reaction rate and byproduct formation .
- Catalytic systems : Use of DMAP or pyridine to activate carboxyl groups during amide coupling .
- Monitoring : In-line FTIR or LC-MS tracks reaction progression and detects side products (e.g., dimerization) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl) and thiazepane ring protons (δ 3.0–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and methoxy (δ ~55 ppm) groups .
- IR : Stretching bands for amide (1650–1680 cm⁻¹) and thiazepane C-S (650–750 cm⁻¹) .
Advanced: How can structural modifications to the methoxyphenyl or thiazepane moieties alter bioactivity?
- Methoxyphenyl substitution : Electron-donating groups (e.g., -OCH₃) enhance receptor binding via π-π stacking, as seen in analogous COX-2 inhibitors .
- Thiazepane ring rigidity : Introduction of sp³-hybridized carbons improves metabolic stability compared to piperazine analogs .
- Amide linker : Replacing the carboxamide with sulfonamide groups may alter solubility and target affinity .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition : Screen against serine hydrolases or proteases (e.g., chymotrypsin-like activity) using fluorogenic substrates .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., 5-HT1A) to explore CNS activity .
Advanced: How can researchers resolve contradictions in bioactivity data across different studies?
- Orthogonal assays : Validate enzyme inhibition via both fluorescence-based and HPLC-MS quantification .
- SAR studies : Compare activity of analogs (e.g., fluoro-substituted vs. methoxy derivatives) to identify critical pharmacophores .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes and rationalize discrepancies .
Basic: What are the stability considerations for storing this compound?
- Storage : -20°C under inert gas (argon) to prevent oxidation of the thiazepane sulfur .
- Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation .
Advanced: What strategies can mitigate off-target effects in pharmacological studies?
- Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-specific interactions .
- Prodrug design : Mask the carboxamide as an ester to enhance selectivity toward target tissues .
- CRISPR screening : Identify genetic vulnerabilities in cell models to prioritize relevant pathways .
Basic: How can researchers validate the purity of synthesized batches?
- HPLC : Use C18 columns (gradient: 5–95% acetonitrile/water) with UV detection (λ = 254 nm) .
- Elemental analysis : Carbon/nitrogen ratios should match theoretical values (±0.4%) .
Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action?
- Kinetic isotope effects : Compare and to identify rate-determining steps in enzyme inhibition .
- Metabolite profiling : LC-HRMS identifies oxidation products (e.g., sulfoxide formation) .
- Cryo-EM : Resolve ligand-bound structures of target proteins (e.g., proteases) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
